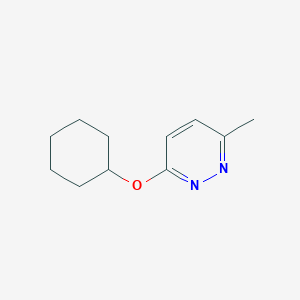
3-(Cyclohexyloxy)-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexyloxy)-6-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the cyclohexyloxy group and a methyl group on the pyridazine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-6-methylpyridazine typically involves the reaction of 3-hydroxy-6-methylpyridazine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexyloxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyridazine derivatives with new functional groups.
Applications De Recherche Scientifique
3-(Cyclohexyloxy)-6-methylpyridazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the design of bioactive compounds for pharmaceutical research.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological activities that could be useful in drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexyloxy)-6-methylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclohexyloxy)-pyridazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
6-Methylpyridazine: Lacks the cyclohexyloxy group, which can influence its solubility and interaction with other molecules.
3-Hydroxy-6-methylpyridazine:
Uniqueness
3-(Cyclohexyloxy)-6-methylpyridazine is unique due to the presence of both the cyclohexyloxy and methyl groups on the pyridazine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the design of new materials and bioactive compounds.
Propriétés
IUPAC Name |
3-cyclohexyloxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNADZCXLZHLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
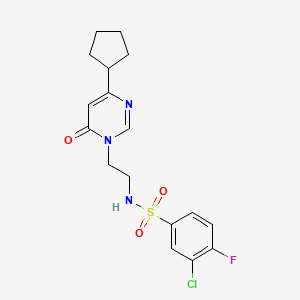
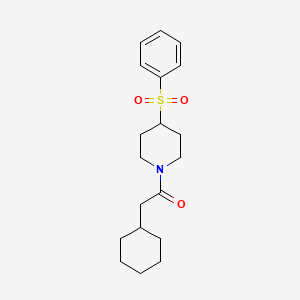
![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)
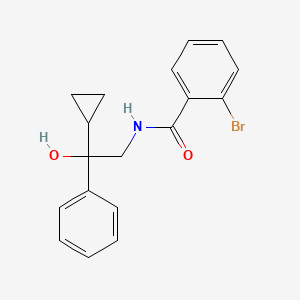
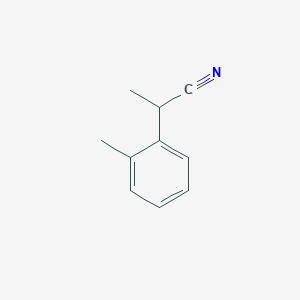
![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)
![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/new.no-structure.jpg)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2629558.png)
![2-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2629559.png)
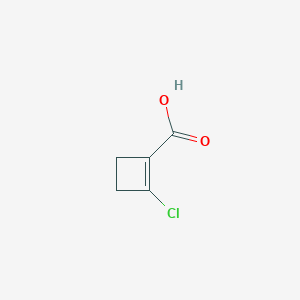
![3-((1-methyl-2-phenyl-1H-indol-3-yl)methyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B2629563.png)

